2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride
Description
2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride is a halogenated organic compound with the molecular formula C₈H₈Cl₂F₂N·HCl (calculated from structural analogs in and ). The compound features a 3,4-dichlorophenyl ring attached to a difluoroethylamine backbone, with a hydrochloride salt enhancing its stability and solubility. This structural motif is common in pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes (e.g., sigma-1 receptors, as seen in and ).
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2N.ClH/c9-6-2-1-5(3-7(6)10)8(11,12)4-13;/h1-3H,4,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRGAYFUKYBZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)(F)F)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56177-75-4 | |
| Record name | 2-(3,4-dichlorophenyl)-2,2-difluoroethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under an inert nitrogen atmosphere . This reaction reduces the nitrile group to an amine, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,4-dichlorophenyl isocyanate, a related compound, involves the reaction of 3,4-dichlorophenylamine with phosgene in the presence of ethylene dichloride . This method can be adapted for the large-scale production of this compound by modifying the reaction conditions and reagents used.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in dry diethyl ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxidized products such as carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds like DCMU inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain . This mechanism can be extrapolated to understand the potential effects of this compound in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride with analogous compounds, focusing on structural features , biological activity , and chemical properties .
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Halogen Substitution Patterns: The 3,4-dichlorophenyl group in the target compound is critical for receptor binding, as seen in BD1063 (sigma-1 antagonist) and DIPPA (KOR antagonist) . In contrast, 3,5-difluorophenyl derivatives () exhibit reduced steric hindrance, favoring interactions with smaller binding pockets . The 2,2-difluoroethylamine group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 2-(3,4-dichlorophenyl)ethanamine, ) by resisting oxidative degradation .
Pharmacological Activity :
- BD1063 and DIPPA demonstrate that dichlorophenyl-containing compounds are potent CNS receptor modulators. However, the target compound’s difluoroethylamine backbone lacks the piperazine (BD1063) or isothiocyanate (DIPPA) groups required for high-affinity binding to sigma-1 or KOR receptors, respectively .
- 2-(3,4-Dichlorophenyl)ethanamine () serves primarily as a synthetic intermediate, highlighting the importance of additional functional groups (e.g., fluorine, piperazine) in conferring pharmacological activity .
Safety data for the target compound are unavailable (as seen in ), contrasting with well-characterized analogs like dopamine hydrochloride (), which has established GHS classifications .
Data Tables
Table 2: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 270.52 | 2.8 | ~10 (in water) |
| BD1063 | 334.12 | 3.5 | ~5 (in PBS) |
| DIPPA | 465.28 | 4.1 | <1 (in DMSO) |
| 2-(3,4-Dichlorophenyl)ethanamine | 206.07 | 2.3 | ~20 (in ethanol) |
Biological Activity
2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride (CAS No. 56177-75-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H8Cl2F2N·HCl
- Molecular Weight : 232.05 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to inhibit critical pathways in cellular metabolism and signaling. For instance, compounds like DCMU block the Q_B plastoquinone binding site in photosystem II, disrupting electron transport in photosynthesis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Antiviral Activity : Investigations into its antiviral potential have shown promise, particularly in inhibiting viral replication.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, which could be relevant for developing treatments for neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on Gram-positive bacteria | |
| Antiviral | Reduced viral load in cell cultures | |
| Neuropharmacological | Modulation of dopamine receptors |
Case Study: Antiviral Activity
In a controlled study examining the antiviral properties of this compound against Influenza A virus, researchers observed a significant reduction in viral titers when treated with the compound. The study highlighted its potential as a therapeutic agent in managing viral infections.
Case Study: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting it could be a candidate for further development in antimicrobial therapies .
Q & A
Basic: What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-2,2-difluoroethanamine;hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves halogenation and amination steps. A common approach starts with a dichlorophenyl precursor, followed by difluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under inert conditions. The amine group is then introduced via reductive amination or nucleophilic substitution, with final hydrochlorination to stabilize the product.
- Critical Parameters : Temperature control during fluorination (0–5°C) minimizes side reactions like over-fluorination. Solvent choice (e.g., dichloromethane or THF) affects intermediate solubility and reaction kinetics.
- Yield Optimization : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .
Basic: What analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors). Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation.
- NMR Spectroscopy : ¹⁹F NMR (δ -120 to -140 ppm for CF₂ groups) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) confirm substitution patterns.
- X-ray Crystallography : Resolves crystal structure and validates stereochemistry, particularly for chiral centers.
- Elemental Analysis : Validates stoichiometry (e.g., Cl/F ratios) .
Advanced: How can mechanistic studies elucidate the role of fluorine substituents in modulating reactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to identify rate-determining steps.
- DFT Calculations : Model transition states to assess how fluorine’s electronegativity stabilizes intermediates (e.g., in SNAr reactions).
- Spectroscopic Probes : Use in situ IR to track C-F bond cleavage or formation during fluorination.
- Comparative Studies : Contrast with chloro- or methoxy-substituted analogs to isolate electronic vs. steric effects .
Advanced: How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo that may differ from parent compound activity in vitro.
- Receptor Binding Assays : Compare affinity for target receptors (e.g., monoamine transporters) under physiological vs. controlled conditions.
- Pharmacokinetic Modeling : Adjust for bioavailability differences (e.g., plasma protein binding or blood-brain barrier penetration).
- Dose-Response Reassessment : Ensure in vivo dosing aligns with in vitro IC₅₀ values, accounting for metabolic degradation .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., serotonin receptors). Parameterize fluorine’s van der Waals radius and partial charges accurately.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- QSAR Models : Train models on halogenated ethanamine derivatives to correlate substituent positions (3,4-dichloro vs. 4-methoxy) with activity.
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorine vs. hydrogen substituents .
Advanced: How can structural modifications enhance selectivity for specific enzyme isoforms?
Methodological Answer:
- SAR Libraries : Synthesize analogs with varied substituents (e.g., 3,4-dichloro vs. 2,6-difluoro) and screen against enzyme isoforms (e.g., CYP450 subtypes).
- Cryo-EM : Resolve enzyme-compound complexes to identify binding pocket residues critical for selectivity.
- Mutagenesis Studies : Engineer enzymes with single-point mutations to test steric/electronic compatibility.
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to map off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
